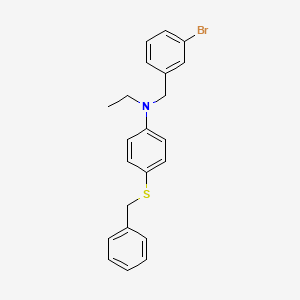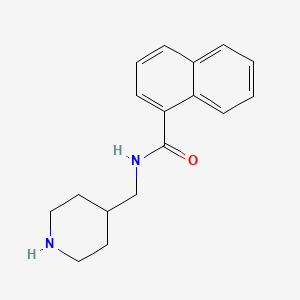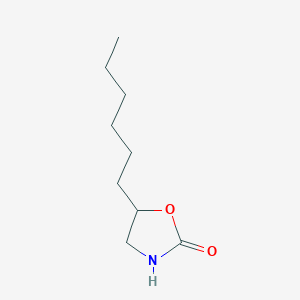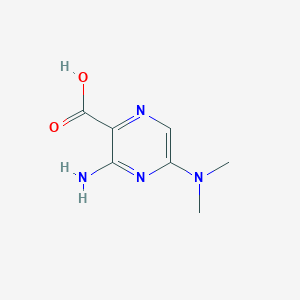
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline is an organic compound with a complex structure that includes benzylthio, bromobenzyl, and ethylaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts benzylation of arenes using benzyl fluorides . The reaction conditions often require an inert atmosphere, such as dry, deoxygenated nitrogen, and the use of glovebox techniques or standard Schlenk techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons .
Aplicaciones Científicas De Investigación
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H22BrNS |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-N-[(3-bromophenyl)methyl]-N-ethylaniline |
InChI |
InChI=1S/C22H22BrNS/c1-2-24(16-19-9-6-10-20(23)15-19)21-11-13-22(14-12-21)25-17-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3 |
Clave InChI |
VJKCKLPQYVWCOU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)Br)C2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)




![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)






![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
